Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
Technical Guide: 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (also known as 7-azaindole-5-carboxamide ).
Core Scaffold Analysis & Medicinal Chemistry Applications
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibition. As a bioisostere of the indole and purine ring systems, the 7-azaindole core mimics the adenine moiety of ATP, allowing it to bind effectively to the hinge region of kinase enzymes. The 5-carboxamide substitution is critical for extending the molecule into the solvent-exposed regions of the binding pocket or targeting specific "gatekeeper" residues, significantly enhancing selectivity and solubility compared to the unsubstituted core.
This guide analyzes the physicochemical profile, synthetic pathways, and biological mechanisms of this scaffold, designed for researchers optimizing lead compounds for JAK, FGFR, and other kinase targets.
Physicochemical Profile
The introduction of the nitrogen atom at position 7 (pyridine ring) significantly alters the electronic properties compared to the traditional indole scaffold. The 5-carboxamide group further modulates polarity and hydrogen-bonding potential.
Table 1: Comparative Properties of Core vs. Derivative
| Property | 7-Azaindole (Core) | 5-Carboxylic Acid Precursor | 5-Carboxamide Derivative (Predicted) |
| CAS Number | 271-63-6 | 754214-42-1 | Derivative Dependent |
| Molecular Formula | C₇H₆N₂ | C₈H₆N₂O₂ | C₈H₇N₃O (Unsubstituted) |
| Molecular Weight | 118.14 g/mol | 162.15 g/mol | 161.16 g/mol |
| H-Bond Donors | 1 (Pyrrole NH) | 2 (NH, OH) | 2 (Pyrrole NH, Amide NH₂) |
| H-Bond Acceptors | 1 (Pyridine N) | 3 (Pyridine N, C=O, OH) | 2 (Pyridine N, C=O) |
| pKa (Pyrrole NH) | ~13.2 | ~13.0 | ~12.8 (Acidifying effect of EWG) |
| pKa (Pyridine N) | 4.6 (Basic) | ~3.5 (Less basic due to EWG) | ~3.8 |
| LogP | 1.2 (Moderate) | 0.5 (More polar) | 0.8 (Amide increases polarity) |
| Melting Point | 104–107 °C | >250 °C (Solid) | High (>200 °C) due to H-bonding network |
Note on Solubility: The 5-carboxamide moiety generally improves aqueous solubility compared to lipophilic 5-aryl derivatives, but often requires formulation (e.g., mesylate salts) for in vivo bioavailability.
Structural Biology & Mechanism of Action
Kinase Hinge Binding Mode
The 7-azaindole scaffold is a bidentate binder. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This mimics the N1 and N6 interaction of adenine in ATP.
Key Interactions:
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Hinge Region: Bidentate H-bonds with backbone amide/carbonyl of the kinase hinge (e.g., Glu903/Leu905 in JAK2).
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Solvent Front (Position 5): The carboxamide group projects out of the ATP pocket, allowing for solubilizing groups or specific interactions with solvent-exposed residues.
Figure 1: Schematic of the bidentate binding mode of the 7-azaindole scaffold within the kinase ATP pocket.
Synthetic Pathways[1][2][3]
The synthesis of 5-carboxamide derivatives typically proceeds through the 5-carboxylic acid or 5-cyano intermediates. The 5-carboxylic acid route is preferred for generating diverse amide libraries.
Route A: Amide Coupling (Recommended)
This route utilizes the commercially available 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1).
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Starting Material: 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.[1][2][3][4][5]
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Activation: Activation with coupling agents (HATU, T3P, or EDCI).
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Amidation: Reaction with ammonium chloride (for primary amide) or primary/secondary amines.
Route B: Nitrile Hydrolysis
Used when the 5-cyano precursor is accessible via palladium-catalyzed cyanation of 5-bromo-7-azaindole.
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Precursor: 5-bromo-1H-pyrrolo[2,3-b]pyridine.
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Cyanation: Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C.
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Hydrolysis: H₂O₂, NaOH (mild) or H₂SO₄ (harsh) to yield the primary carboxamide.
Figure 2: Primary synthetic routes to the 5-carboxamide derivative.
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide (General Procedure)
Targeting the primary amide from the carboxylic acid.
Reagents:
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1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq)[4]
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1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or HATU (1.2 eq)
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Ammonium Hydroxide (28% aq) or Ammonium Chloride (excess)
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DMF (Dimethylformamide) or DMSO
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DIPEA (Diisopropylethylamine)
Step-by-Step Methodology:
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Activation: Dissolve 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (162 mg, 1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 30 minutes to form the activated ester.
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Amidation: Add solid Ammonium Chloride (5.0 mmol) or dropwise addition of Ammonium Hydroxide (excess).
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Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by LC-MS for the product mass (M+H = 162.1).
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Workup: Dilute the reaction mixture with ice-cold water (15 mL). The product often precipitates as a white/off-white solid.
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Isolation: Filter the precipitate, wash with water and cold ether. If no precipitate forms, extract with Ethyl Acetate/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Methanol/Water or purify via reverse-phase HPLC if necessary.
Validation Criteria:
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1H NMR (DMSO-d6): Look for characteristic pyrrole protons (~6.5 ppm, ~7.5 ppm), pyridine protons (~8.5 ppm, ~8.8 ppm), and broad amide singlets (~7.2 ppm, ~8.0 ppm).
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Mass Spec: [M+H]+ = 162.16.
References
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Synthesis and JAK3 Activity: Nakajima, Y., et al. "Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 2015.[5]
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Scaffold Properties: "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2020.
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Acid Precursor Data: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1).[2][3][4] Sigma-Aldrich / Merck Product Sheet.
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FGFR Inhibition: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 2014.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | CAS 754214-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 754214-42-1 [sigmaaldrich.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | CAS 754214-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
